CL-385319 - 1210501-46-4

CL-385319

Catalog Number: EVT-255299
CAS Number: 1210501-46-4
Molecular Formula: C15H19ClF4N2O
Molecular Weight: 354.774
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inhibitor of H5N1 avian influenza A virus infection; High Quality Biochemicals for Research Uses
Overview

CL-385319 is a potent small molecule inhibitor designed to target the hemagglutinin protein of the H5N1 avian influenza A virus. This compound plays a crucial role in preventing viral entry into host cells, making it a significant candidate for therapeutic applications against influenza infections. The compound's mechanism of action involves binding to specific regions of hemagglutinin, thereby inhibiting the fusion process essential for viral entry.

Source and Classification

CL-385319 was identified through a systematic screening of compounds aimed at inhibiting influenza virus infection. It belongs to a class of fusion inhibitors that specifically target the hemagglutinin protein, which is critical for the virus's ability to infect host cells. The compound has been characterized in various studies, demonstrating its effectiveness against H5N1 and other strains of influenza viruses.

Synthesis Analysis

Methods and Technical Details

The synthesis of CL-385319 involves several organic chemistry techniques, including:

  • Reagents and Solvents: Common reagents such as dimethyl sulfoxide and various organic solvents are utilized.
  • Chemical Reactions: The synthesis typically includes steps such as coupling reactions, purification by chromatography, and crystallization to achieve the desired purity and yield.
  • Characterization: Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The detailed synthetic pathway can vary depending on the specific starting materials used, but it generally follows established protocols for synthesizing small organic molecules.

Molecular Structure Analysis

Structure and Data

The molecular structure of CL-385319 features a complex arrangement that includes:

  • Functional Groups: The presence of aromatic rings and heteroatoms contributes to its binding affinity.
  • 3D Conformation: Computational modeling has provided insights into its three-dimensional conformation, which is crucial for understanding its interaction with hemagglutinin.

Data from molecular docking studies suggest that CL-385319 binds effectively within the hemagglutinin structure, occupying an induced pocket that forms during viral fusion.

Chemical Reactions Analysis

Reactions and Technical Details

CL-385319 undergoes specific interactions with hemagglutinin that can be summarized as follows:

  • Binding Mechanism: The compound binds to the HA2 stem region of hemagglutinin through hydrogen bonds and hydrophobic interactions.
  • Induced Fit Model: The binding process is characterized by conformational changes in both the inhibitor and the target protein, facilitating a stronger interaction.

Studies have shown that mutations in critical residues of hemagglutinin can significantly affect the binding affinity of CL-385319, highlighting its specificity and potency as an inhibitor.

Mechanism of Action

Process and Data

The mechanism by which CL-385319 inhibits viral entry involves several key steps:

  1. Binding to Hemagglutinin: CL-385319 binds to the HA2 subunit of hemagglutinin.
  2. Inhibition of Fusion: By occupying the binding pocket, it prevents the conformational changes necessary for membrane fusion.
  3. Blocking Viral Entry: This inhibition effectively blocks the virus from entering host cells, thereby preventing infection.

Computational simulations have confirmed that this binding is thermodynamically favorable, supporting its potential as a therapeutic agent against influenza viruses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CL-385319 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: The compound shows stability under physiological conditions, which is essential for its efficacy as a therapeutic agent.

These properties are critical for understanding how CL-385319 can be formulated into effective antiviral therapies.

Applications

Scientific Uses

CL-385319 has significant potential applications in scientific research and medicine:

  • Antiviral Research: It serves as a model compound for studying antiviral mechanisms against influenza viruses.
  • Therapeutic Development: Given its efficacy in inhibiting viral entry, it could be developed into a treatment option for patients infected with H5N1 or other influenza strains.
  • Vaccine Development: Insights gained from studies involving CL-385319 may inform vaccine design by elucidating how viruses interact with host cell receptors.
Introduction to CL-385319 as an Antiviral Agent

CL-385319 (CAS 1210501-46-4) is an N-substituted piperidine compound with the molecular formula C₁₅H₁₉ClF₄N₂O and a molecular weight of 354.77 g/mol [1]. It belongs to a novel class of small-molecule viral entry inhibitors that specifically target the hemagglutinin (HA) protein of influenza A viruses. Unlike neuraminidase inhibitors (e.g., oseltamivir) or M2 ion channel blockers (e.g., amantadine), CL-385319 disrupts the earliest stage of viral infection—viral-host membrane fusion. Its discovery addressed the urgent need for therapeutics against highly pathogenic avian influenza (HPAI) H5N1 strains, which exhibit high mortality rates (>60%) and frequent resistance to conventional antivirals [2] [3].

Table 1: Molecular Specifications of CL-385319

PropertyValue
CAS Number1210501-46-4
Molecular FormulaC₁₅H₁₉ClF₄N₂O
Molecular Weight354.77 g/mol
Mechanism of ActionHemagglutinin-mediated fusion inhibitor
Primary Target StrainsH1, H2, H5 Influenza A viruses

Role in Influenza A Virus Inhibition

Mechanism of Action and Target Specificity

CL-385319 inhibits influenza A virus entry by binding to a conserved cavity in the stem region of hemagglutinin (HA), specifically interacting with residues in the HA1 and HA2 subunits. This binding stabilizes HA in its pre-fusion conformation, preventing the low-pH-induced structural rearrangements required for membrane fusion [4] [8]. Key mechanistic features include:

  • Fusion Disruption: At concentrations as low as 0.22 μM (derivatives), it blocks the extrusion of the fusion peptide (FP) from HA2, halting fusion between viral and endosomal membranes [6].
  • Strain Specificity: Exhibits potent activity against H1, H2, and H5 subtypes (e.g., IC₅₀ = 27.03 ± 2.54 μM against H5N1 strain A/Vietnam/1194/2004), but limited efficacy against H3 subtypes [2] [3].
  • Pseudovirus Validation: Inhibits pseudoviruses carrying H5N1 HA (e.g., A/Thailand/Kan353/2004, A/Anhui/1/2005), but not VSV-G pseudotypes, confirming HA-specificity [1] [6].

Table 2: Inhibitory Activity of CL-385319 Against Influenza Strains

Virus StrainSubtypeIC₅₀ (μM)Assay System
A/Vietnam/1194/2004H5N127.03 ± 2.54MDCK cells
A/Thailand/Kan353/2004H5N127.03 ± 2.54Pseudovirus entry
A/Anhui/1/2005H5N10.22* (derivative)Pseudovirus entry
A/Puerto Rico/8/34H1N1>50Hemagglutination test

*Derivative 1l from SAR studies [6]

Molecular Interactions and Resistance Mutations

Computational and mutagenesis studies reveal that CL-385319 binds HA via an "induced fit" mechanism, where the pocket forms during ligand interaction [4] [8]. Critical residues include:

  • HA1: Met24 (M24A mutation confers resistance >100 μM IC₅₀) [1] [8].
  • HA2: Phe110 (F110S mutation increases IC₅₀ to 106.31 ± 6.71 μM) and Val48 [4] [8].Molecular dynamics simulations confirm that CL-385319 occupies a hydrophobic cavity near the fusion peptide, restricting HA2 mobility essential for coil-to-helix transitions [8].

Cytotoxicity Profile

CL-385319 shows low cytotoxicity (CC₅₀ = 1.48 mM in MDCK cells), yielding a selectivity index (SI) of >54. This suggests a wide therapeutic window [1] [2].

Historical Context in Antiviral Drug Development

Limitations of Prior Influenza Therapeutics

Before CL-385319’s development, influenza treatment relied on two drug classes:

  • M2 Ion Channel Blockers (Amantadine/Rimantadine): Ineffective against influenza B and >90% of H5N1 strains due to S31N mutations [3] [5].
  • Neuraminidase Inhibitors (Oseltamivir/Zanamivir): H5N1 rapidly develops resistance (e.g., H274Y mutation) [3] [6].The 1918 H1N1 pandemic (50 million deaths) and 2009 H1N1 pandemic underscored the need for entry inhibitors targeting conserved viral structures [7] [10].

Rationale for Hemagglutinin-Targeted Agents

HA became a prime target because:

  • Conservation: HA2 stem region is structurally conserved across H1/H2/H5 subtypes [5] [8].
  • Functional Criticality: HA-mediated fusion is indispensable for infection [4] [8].CL-385319 emerged from optimizing earlier fusion inhibitors (e.g., BMY-27709, Stachyflin) with poor bioavailability or narrow spectra [3] [6].

Evolution of CL-385319 Research

Key milestones include:

  • 2000s: Identification of CL-385319’s scaffold (N-substituted piperidine) and its efficacy against H1/H2 viruses [3].
  • 2011: Proof of H5N1 inhibition via pseudovirus and molecular docking studies [2] [3].
  • 2012: Characterization of the "induced-fit" binding pocket using MM_GBSA simulations [4] [8].
  • 2012–2013: Synthesis of derivatives (e.g., 1l) with 120-fold higher potency (IC₅₀ = 0.22 μM) via 3-fluoro-5-(trifluoromethyl)benzamide modifications [6].

Table 3: Key Resistance Mutations Affecting CL-385319 Binding

MutationSubunitIC₅₀ ShiftBinding Consequence
M24AHA1>100 μM (vs. 1.5 μM)Loss of hydrophobic interactions
F110SHA2106.31 ± 6.71 μMDisrupted cavity stability
V48AHA2>100 μMAltered pocket topology

Properties

CAS Number

1210501-46-4

Product Name

CL-385319

IUPAC Name

3-fluoro-N-(2-piperidin-1-ylethyl)-5-(trifluoromethyl)benzamide;hydrochloride

Molecular Formula

C15H19ClF4N2O

Molecular Weight

354.774

InChI

InChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H

InChI Key

FEMIHMMAZDXYBI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl

Synonyms

3-Fluoro-N-(2-piperidin-1-yl-ethyl)-5-trifluoromethyl-benzamide Hydrochloride; CL385319

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.